molecular formula C10H14O4 B1430265 4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate CAS No. 1559062-02-0

4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate

Cat. No. B1430265
M. Wt: 198.22 g/mol
InChI Key: XNQVXWSRAZLCME-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate, also known as Vanillin Ethyl Ether, is an organic compound with the molecular formula C10H14O3. It has a molecular weight of 198.22 g/mol . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate is 1S/C10H12O3.H2O/c1-2-13-10-4-3-8(6-11)5-9(10)7-12;/h3-6,12H,2,7H2,1H3;1H2 . The linear formula of this compound is C10 H12 O3 . H2 O .


Physical And Chemical Properties Analysis

4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate is a solid at room temperature . It has a molecular weight of 198.22 g/mol .

Scientific Research Applications

Methods of Application or Experimental Procedures

The 4H3MN co-crystal was grown by a slow evaporation method using ethanol solvent. Its structural parameters and crystalline nature were analyzed by X-ray diffraction techniques. The functional groups and vibrational modes were analyzed by spectral studies. The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies .

Results or Outcomes

The study found that the 4H3MN co-crystal has potential value in nonlinear optics. The polarizability and first-order hyperpolarizability of the 4H3MN molecule were found to be 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .

Safety And Hazards

The safety data sheet (SDS) for 4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate can be found online . It’s always important to handle chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

4-ethoxy-3-(hydroxymethyl)benzaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3.H2O/c1-2-13-10-4-3-8(6-11)5-9(10)7-12;/h3-6,12H,2,7H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQVXWSRAZLCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CO.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(hydroxymethyl)benzaldehyde hydrate

CAS RN

1559062-02-0
Record name Benzaldehyde, 4-ethoxy-3-(hydroxymethyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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